

Characterization of 4-iodo-2,6-dimethylphenol by NMR: A Comparative Guide

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Compound of Interest

Compound Name: 4-Iodo-2,6-dimethylphenol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of **4-iodo-2,6-dimethylphenol**. For comparative purposes, experimental data for the related compounds 2,6-dimethylphenol and 4-bromo-2,6-dimethylphenol are also presented. This information is crucial for the unambiguous identification and quality control of these compounds in research and development settings.

Comparative NMR Data Analysis

The following tables summarize the ^1H and ^{13}C NMR chemical shift data for **4-iodo-2,6-dimethylphenol** and its structural analogs. The data highlights the influence of the substituent at the C4 position on the chemical shifts of the aromatic protons and carbons.

Table 1: ^1H NMR Chemical Shift Data (ppm)

Compound	Solvent	-OH	Ar-H	-CH ₃
2,6-dimethylphenol	CDCl ₃	~4.66	6.90 (d), 6.79 (t)	2.20
4-bromo-2,6-dimethylphenol	CDCl ₃	~4.8	7.05 (s)	2.23
4-iodo-2,6-dimethylphenol	CDCl ₃	~4.9	7.25 (s)	2.21

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound	Solvent	C1 (-OH)	C2, C6 (-CH ₃)	C3, C5 (Ar-H)	C4	-CH ₃
2,6-dimethylphenol	CDCl ₃	152.16	123.20	128.63	120.8	15.75
4-bromo-2,6-dimethylphenol	CDCl ₃	152.8	129.5	131.8	115.8	16.2
4-iodo-2,6-dimethylphenol	CDCl ₃	154.1	130.2	138.2	84.9	16.8

Experimental Protocol: NMR Spectroscopy of Phenolic Compounds

This section details a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like **4-iodo-2,6-dimethylphenol**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the purified solid sample.

- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). Ensure the solvent is of high purity to avoid extraneous signals.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

2. NMR Instrument Setup:

- The following parameters are for a standard 400 MHz NMR spectrometer and may require optimization for different instruments.
- Tuning and Matching: Tune and match the probe for the ^1H and ^{13}C frequencies to ensure optimal sensitivity.
- Locking: Lock the spectrometer on the deuterium signal of the solvent.
- Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

3. ^1H NMR Acquisition:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
- Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.
- Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.
- Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.
- Processing: Apply a Fourier transform to the free induction decay (FID). Phase the spectrum and reference it to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

4. ^{13}C NMR Acquisition:

- **Pulse Sequence:** A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
- **Spectral Width:** Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
- **Number of Scans:** A larger number of scans (e.g., 128 to 1024 or more) is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope and its lower gyromagnetic ratio.
- **Relaxation Delay (d1):** A relaxation delay of 2 seconds is a good starting point.
- **Acquisition Time (aq):** An acquisition time of 1-2 seconds is generally sufficient.
- **Processing:** Apply a Fourier transform to the FID. Phase the spectrum and reference it to the solvent peak (e.g., CDCl_3 at 77.16 ppm) or TMS at 0 ppm.

Visualization of Molecular Structure and NMR Environments

The following diagram illustrates the chemical structure of **4-iodo-2,6-dimethylphenol**, with annotations indicating the distinct proton and carbon environments that give rise to the observed NMR signals.

Caption: Chemical structure of **4-iodo-2,6-dimethylphenol** with NMR assignments.

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